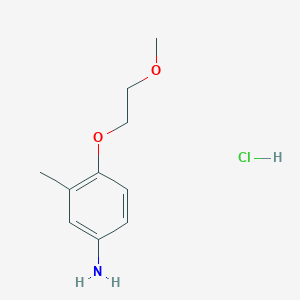

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride

Description

Historical Development of Alkoxy-Substituted Aniline Compounds

The exploration of aniline derivatives began in the mid-19th century with the isolation of aniline by Otto Unverdorben and its subsequent application in synthetic dye chemistry. Alkoxy-substituted anilines emerged as a critical subclass during the late 20th century, driven by the need to enhance solubility and modulate electronic properties for pharmaceutical and materials science applications. The introduction of alkoxy groups, such as methoxyethoxy, addressed limitations in reactivity and stability observed in early aniline-based compounds. For example, p-anisidine (4-methoxyaniline) became a foundational structure for studying substituent effects on aromatic amines. The development of 4-(2-methoxyethoxy)-3-methylaniline hydrochloride represents a modern iteration of this lineage, combining ether-linked side chains with strategic methyl substitution to optimize steric and electronic characteristics.

Significance of this compound in Organic Chemistry

This compound’s structural uniqueness lies in its methoxyethoxy (−OCH2CH2OCH3) and methyl (−CH3) groups at the 4- and 3-positions of the aniline ring, respectively. These substituents confer distinct advantages:

These features make it valuable as:

Position within the Chemical Classification Hierarchy

This compound belongs to three overlapping chemical classes:

- Secondary Amines : The −NH2 group attached to a substituted benzene ring places it within the aromatic amine family.

- Aromatic Ethers : The methoxyethoxy group classifies it as an aryl ether derivative.

- Hydrochloride Salts : Ionic form enhances stability and solubility for industrial applications.

Its hierarchical classification is summarized below:

Current Research Landscape

Recent studies highlight its role in advancing synthetic methodologies and functional materials:

Table 1: Key Research Directions (2020–2024)

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-8-7-9(11)3-4-10(8)13-6-5-12-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSKYLSPRSOPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-51-1 | |

| Record name | Benzenamine, 4-(2-methoxyethoxy)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Introduction of 2-Methoxyethoxy Group

The critical step to obtain 4-(2-Methoxyethoxy)-3-methylaniline involves the substitution of a suitable leaving group (e.g., halide or hydroxyl) at the 4-position with the 2-methoxyethoxy moiety. This can be achieved via nucleophilic aromatic substitution or Williamson ether synthesis.

While direct literature on this exact substitution is limited, analogous methods include:

- Using sodium 2-methoxyethoxide or 2-methoxyethanol derivatives as nucleophiles reacting with 4-halo-3-methylaniline under reflux in polar aprotic solvents.

- Protection of the amine group during etherification to avoid side reactions.

- Subsequent deprotection and purification.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by:

- Dissolving the amine in an appropriate solvent (e.g., ethanol or isopropanol).

- Adding a stoichiometric amount of hydrochloric acid, often as a solution in ether or aqueous form.

- Cooling the solution to precipitate the hydrochloride salt.

- Filtering and drying the solid under controlled temperature (60–70°C) to obtain pure this compound.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The catalytic hydrogenation method for nitro reduction is highly efficient and reproducible, yielding pure amine intermediates suitable for further functionalization.

- The use of organoaluminum hydrides, particularly sodium bis(2-methoxyethoxy)aluminum hydride, provides a mild and selective reducing environment for related substrates, minimizing side reactions and facilitating purification.

- Etherification reactions require careful control of reaction conditions and often protection of the amine group to avoid competing reactions.

- Conversion to the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.

- Purification protocols involving solvent washes, drying agents, and controlled crystallization are critical to obtain high-purity final products.

The preparation of this compound involves multi-step synthesis starting from substituted nitroaromatic compounds or aniline derivatives, employing catalytic hydrogenation for nitro reduction, nucleophilic etherification for the introduction of the 2-methoxyethoxy group, and final salt formation via hydrochloric acid treatment. Advanced reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride may be adapted for related intermediates to improve selectivity and yield. The process requires stringent temperature control, purification steps, and drying to ensure product purity and yield.

This synthesis approach is supported by diverse experimental data and patent literature, providing a professional and authoritative framework for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated aniline derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride with analogous compounds:

Key Observations :

- Substituent Bulkiness : Benzyloxy groups (e.g., 1159825-08-7) increase lipophilicity compared to methoxyethoxy, reducing aqueous solubility but enhancing membrane permeability .

- Positional Isomerism : The para-methoxyethoxy group in the target compound (1185304-51-1) provides distinct electronic effects compared to meta-substituted analogs (1154942-83-2), influencing reactivity in electrophilic aromatic substitution .

- Salt Formation : Hydrochloride salts (e.g., 1185304-51-1, 1150114-24-1) improve solubility and crystallinity, critical for formulation in pharmaceuticals .

Biological Activity

4-(2-Methoxyethoxy)-3-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 240.71 g/mol

- Structure : The compound features a methoxyethoxy group and a methyl-substituted aniline structure, which are instrumental in its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to reduced microbial growth and cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that play roles in cell signaling, potentially influencing cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Case Study : In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been studied for its anticancer properties. It shows promise in inhibiting the proliferation of cancer cells and inducing apoptosis.

- Research Findings :

- A study reported that this compound exhibited cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with an IC50 value of approximately 15 µM.

- Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, affecting cell cycle regulation by arresting cells in the G2/M phase .

Data Tables

| Biological Activity | Target Cells/Organisms | IC50/Effective Concentration |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Antimicrobial | Escherichia coli | 15 µg/mL |

| Anticancer | MCF-7 (breast cancer) | ~15 µM |

| Anticancer | PC-3 (prostate cancer) | ~20 µM |

Potential Applications

Given its biological activities, this compound holds potential for:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Industrial Use : In the formulation of dyes and pigments due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed deprotection of a tert-butyl carbamate intermediate. For example, a procedure involving 4 N HCl in 1,4-dioxane under overnight stirring at room temperature achieves ~82% yield after precipitation with ether/hexane . Optimization may involve adjusting stoichiometry, reaction time, and solvent ratios. Post-synthesis purification via silica gel chromatography (e.g., 0–40% ethyl acetate/hexane gradients) enhances purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for airborne particles, chemically resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Contaminated clothing must be laundered before reuse. Work in a fume hood to minimize inhalation risks, and ensure proper ventilation during synthesis .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : Employ LCMS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation (e.g., m/z ~236 [M+H]+) and HPLC (High-Performance Liquid Chromatography) for purity assessment (retention time ~0.83 minutes under SQD-AA05 conditions). Cross-validate with NMR (1H/13C) to verify substituent positions and hydrochloride salt formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronegative groups) in analogs affect the reactivity of this compound?

- Methodological Answer : Comparative studies show that replacing the methoxyethoxy group with electronegative substituents (e.g., chlorine) increases electrophilicity, altering reaction kinetics in nucleophilic substitutions. For instance, chloro analogs exhibit enhanced reactivity in SNAr (nucleophilic aromatic substitution) due to improved leaving-group stability . Computational modeling (DFT) can predict electronic effects of substituents on aromatic rings.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include maintaining yield consistency during carbamate deprotection and minimizing byproducts during HCl salt formation. Pilot-scale studies suggest using controlled addition of HCl/dioxane to avoid exothermic reactions. Continuous flow reactors may improve mixing efficiency and reduce batch variability .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for biological assays) but may reduce stability in polar aprotic solvents. Stability studies under varying pH (2–10) and temperatures (4°C–40°C) reveal degradation via hydrolysis of the methoxyethoxy chain at pH >7. Use lyophilization for long-term storage .

Q. What analytical techniques are most effective in resolving contradictions between theoretical and experimental data for this compound’s reaction pathways?

- Methodological Answer : Discrepancies in reaction mechanisms (e.g., unexpected byproducts) can be resolved using tandem MS/MS to identify intermediates and isotopic labeling (e.g., D2O exchange) to track protonation sites. Kinetic studies (e.g., variable-temperature NMR) elucidate rate-determining steps in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.